molecular formula C10H12FN3 B2602512 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine CAS No. 1250572-20-3

6-Fluoro-1-propan-2-ylbenzimidazol-2-amine

Cat. No.: B2602512
CAS No.: 1250572-20-3
M. Wt: 193.225
InChI Key: VNNRWCLRWOTCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-1-propan-2-ylbenzimidazol-2-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole . They are important in a variety of fields including pharmaceuticals, dyes, pigments, and pesticides .


Molecular Structure Analysis

Benzimidazoles have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzimidazoles are generally stable compounds and can exhibit both basic and acidic properties .

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methodologies for synthesizing fluorobenzimidazoles, a category that includes compounds like 6-Fluoro-1-propan-2-ylbenzimidazol-2-amine, by employing innovative strategies such as solid-phase approaches and one-bead-two-compound methods. These methods allow for the efficient introduction of fluorine atoms into heterocycles, providing two distinct scaffolds simultaneously, which could be leveraged in the development of new pharmaceuticals or materials (Ji, Pan, & Wei, 2004).

Applications in OLED Technology

Fluorinated benzimidazole derivatives have shown promise in organic light-emitting diode (OLED) technology. A novel bipolar fluorophore incorporating a phenanthroimidazole chromophore demonstrated impressive performance as the emitting layer in OLEDs. This suggests that this compound derivatives could find applications in the development of high-efficiency, low roll-off OLEDs for use in display and lighting technologies (Liu et al., 2016).

Fluorescent Sensing Applications

The development of fluorescent sensors for amine vapor detection is another area where fluorinated benzimidazoles are being explored. These compounds, through aggregation-induced emission (AIE) properties, allow for the sensitive and selective detection of volatile amine vapors, which is crucial for environmental monitoring, food safety, and medical diagnostics (Gao et al., 2016).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of fluorobenzimidazole derivatives have been investigated, with some compounds showing activity comparable or slightly superior to established medicinal standards. This highlights the potential of this compound and its derivatives in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Radiopharmaceutical Synthesis

In the field of nuclear medicine, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging is a critical area of research. Compounds structurally related to this compound have been used to develop novel PET radioligands for imaging hypoxia and monoamine oxidase B (MAO-B), suggesting the potential use of fluorinated benzimidazoles in diagnostic imaging (Ohkubo et al., 2021; Nag et al., 2012).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives are known to inhibit the enzyme cytochrome P450, which is involved in drug metabolism .

Future Directions

Benzimidazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research could explore novel benzimidazole derivatives with improved potency and selectivity for various therapeutic targets .

Properties

IUPAC Name

6-fluoro-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3/c1-6(2)14-9-5-7(11)3-4-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNRWCLRWOTCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)F)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.